N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide
Description
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide is a tricyclic compound featuring a dibenzo[b,f][1,4]oxazepine core with:
- An ethyl group at position 10.
- A keto group at position 11.
- A 4-fluorobenzamide substituent at position 2.
This structure combines a lipophilic tricyclic system with a polar amide group, making it a candidate for modulating biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c1-2-25-18-5-3-4-6-20(18)28-19-12-11-16(13-17(19)22(25)27)24-21(26)14-7-9-15(23)10-8-14/h3-13H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNGOIBCOGCGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the oxazepine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazepine ring.
Introduction of the ethyl group: The ethyl group is introduced through alkylation reactions.
Formation of the dibenzofuran system: This involves the cyclization of aromatic precursors.
Attachment of the fluorobenzamide moiety: This final step involves the coupling of the oxazepine intermediate with 4-fluorobenzoyl chloride under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders.
Pharmacology: The compound is investigated for its interactions with various receptors and enzymes.
Biology: It is used in studies to understand its effects on cellular processes and pathways.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered neuronal activity.
Comparison with Similar Compounds
Physicochemical Properties
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepin family. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 418.49 g/mol. The compound features a complex structure that includes dibenzo[b,f][1,4]oxazepine moieties which are known to influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit various pharmacological effects:
1. HDAC Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several dibenzo[b,f][1,4]oxazepine derivatives and evaluated their HDAC inhibitory activity. The compound showed significant inhibition against HDAC1 and HDAC3 with IC50 values in the low micromolar range.
| Compound Name | HDAC Inhibition (IC50 µM) |
|---|---|
| N-(10-ethyl...) | 5.3 |
| Control | 12.0 |
2. Dopamine D2 Receptor Inhibition
Certain derivatives of dibenzo[b,f][1,4]oxazepine have been identified as selective inhibitors of the dopamine D2 receptor. This suggests potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease.
3. Antagonism of Prostaglandins
Similar derivatives have shown efficacy in antagonizing prostaglandin actions, particularly in conditions such as asthma where excessive bronchial constriction occurs due to prostaglandins like PGF2α .
Case Studies
Study 1: Antigiardial Activity
A recent study screened compounds for antigiardial activity and identified N-(10-ethyl-11-oxo...) as a potent inhibitor against Giardia lamblia. The structural reassignment of this compound revealed its potential as a therapeutic agent against parasitic infections .
Study 2: Angiogenesis Inhibition
Research indicated that N-(10-ethyl...) acts as a thermostable small-molecule inhibitor of angiogenesis by suppressing the pERK-FosB/ΔFosB-VCAM-1 axis, which is crucial in endothelial activation and retinal permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
